molecular formula C14H19NO3 B2715665 6-(4-Methylbenzamido)hexanoic acid CAS No. 78521-43-4

6-(4-Methylbenzamido)hexanoic acid

Cat. No. B2715665
CAS RN: 78521-43-4
M. Wt: 249.31
InChI Key: YTRHROXTQZIZTN-UHFFFAOYSA-N
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Description

6-(4-Methylbenzamido)hexanoic acid, also known as 6-MBHA, is an organic compound that is widely used in scientific research. It is a derivative of hexanoic acid, a naturally occurring fatty acid, and is primarily composed of carbon, hydrogen, and oxygen atoms. 6-MBHA is used as a reagent in a variety of chemical reactions and has been studied for its potential applications in scientific research.

Scientific Research Applications

Corrosion Inhibition

One application of related compounds to 6-(4-Methylbenzamido)hexanoic acid is in the field of corrosion inhibition. Schiff's bases derived from lysine and aromatic aldehydes, including compounds with structural similarities to 6-(4-Methylbenzamido)hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies show that such compounds can significantly increase inhibition efficiency, suggesting their potential utility in protecting metal surfaces from corrosive environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Acid Recovery and Membrane Technology

Compounds structurally related to 6-(4-Methylbenzamido)hexanoic acid have been utilized in the development of novel anion exchange membranes for acid recovery via diffusion dialysis. This research demonstrates the compounds' relevance in enhancing the efficiency of acid recovery processes, highlighting their importance in industrial applications (Irfan, Afsar, Wang, & Xu, 2018).

G Protein-Coupled Receptor (GPR35) Agonists

In biomedical research, derivatives of 6-(4-Methylbenzamido)hexanoic acid have been explored for their potential as GPR35 agonists. One study detailed the synthesis and evaluation of a potent and selective GPR35 agonist, demonstrating its utility in studying this orphan G protein-coupled receptor. Such research paves the way for understanding GPR35's role in various physiological processes and diseases (Thimm, Funke, Meyer, & Müller, 2013).

Histone Deacetylase Inhibitors in Alzheimer's Disease

Research has also explored the use of compounds with the core structure of 6-(4-Methylbenzamido)hexanoic acid as histone deacetylase (HDAC) inhibitors, particularly in the context of Alzheimer's disease. These inhibitors have shown promise in ameliorating disease phenotypes by affecting tau protein phosphorylation and aggregation, indicating their potential therapeutic value (Lee et al., 2018).

Synthetic Applications and Linker Use

6-Aminohexanoic acid, while not the same, shares structural features with 6-(4-Methylbenzamido)hexanoic acid and has been highlighted for its role as a hydrophobic, flexible structural element in chemical synthesis. It serves as a linker in biologically active structures and has applications in the synthesis of modified peptides and polyamide synthetic fibers, underscoring the chemical utility of such compounds (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

properties

IUPAC Name

6-[(4-methylbenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRHROXTQZIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylbenzamido)hexanoic acid

Synthesis routes and methods

Procedure details

4-Methylbenzoyl chloride (1.46 g, 9.5 mmol) was added dropwise to a mixture of 6-aminohexanoic acid (1.31 g, 10 mmol) and DMAP (1.22 g, 10 mmol) in THF (100 mL) at 0° C. The mixture was warmed to room temperature and stirred overnight. THF was evaporated, and dichloromethane (100 mL) was added. The mixture was washed with water and brine, dried over Na2SO4, and evaporated. The residue was purified by chromatography on silica gel to give the title compound (1.03 g, 41.5%).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
41.5%

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